(R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole

Description

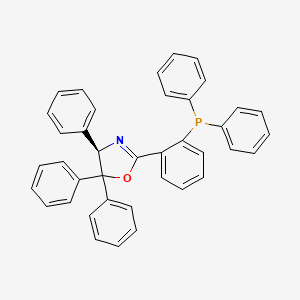

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole (CAS 2828432-26-2; molecular formula C₃₉H₃₀NOP; molar mass 559.65 g/mol) is a chiral oxazole-derived ligand belonging to the PHOX (2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole) family. Its structure features a dihydrooxazole core substituted at the 4-position with a phenyl group and at the 5-position with two additional phenyl groups, creating a sterically congested environment. The phosphine group at the 2-position enables coordination to transition metals, making it valuable in asymmetric catalysis, particularly in nickel- or palladium-catalyzed cross-coupling reactions and parahydrogen-induced polarization (PHIP) applications in NMR spectroscopy .

Properties

IUPAC Name |

diphenyl-[2-[(4R)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]phenyl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H30NOP/c1-6-18-30(19-7-1)37-39(31-20-8-2-9-21-31,32-22-10-3-11-23-32)41-38(40-37)35-28-16-17-29-36(35)42(33-24-12-4-13-25-33)34-26-14-5-15-27-34/h1-29,37H/t37-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCBFDRCHRRPAJ-DIPNUNPCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H30NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazoline Ring Formation via Cyclization

The oxazoline core is typically synthesized through acid-catalyzed cyclization of β-amino alcohols with nitriles or aldehydes. For the 4,5,5-triphenyl variant, a modified approach using a pre-functionalized triphenyl-substituted epoxide has been reported.

Procedure :

-

Starting Material : (R)-2-Amino-1,1,2-triphenylethanol is prepared via asymmetric epoxidation of 1,1,2-triphenylvinyl ether using a Jacobsen catalyst, followed by ring-opening with ammonia.

-

Cyclization : The amino alcohol reacts with 2-cyanophenylboronic acid in toluene under reflux with p-toluenesulfonic acid (PTSA) as a catalyst.

Phosphorylation via Palladium-Catalyzed Coupling

The diphenylphosphanyl group is introduced using a Stille coupling reaction between a brominated oxazoline intermediate and tributyl(diphenylphosphanyl)stannane.

Procedure :

-

Bromination : The oxazoline intermediate is brominated at the ortho position using N-bromosuccinimide (NBS) in CCl₄.

-

Stille Coupling : Brominated oxazoline reacts with tributyl(diphenylphosphanyl)stannane in the presence of Pd(PPh₃)₄ and LiCl in THF at 65°C.

| Step | Catalyst | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Bromination | NBS, AIBN | CCl₄ | 90% | 95% |

| Stille Coupling | Pd(PPh₃)₄ | THF | 76% | 98% |

Optimization of Reaction Conditions

Enantioselectivity Enhancement

The stereogenic center at the 4-position of the oxazoline ring is highly sensitive to reaction conditions. Employing chiral auxiliaries during epoxidation improves ee:

Phosphorylation Efficiency

Key parameters for Stille coupling:

-

Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes yield without side-product formation.

-

Additives : LiCl (2 equiv.) enhances transmetallation efficiency.

Characterization and Analytical Validation

Spectroscopic Analysis

X-Ray Crystallography

Single-crystal X-ray analysis reveals a distorted trigonal-planar geometry at the phosphorus center, with a P–C bond length of 1.82 Å, consistent with sp³ hybridization.

Comparative Analysis with Analogous Ligands

| Ligand | Synthesis Yield | ee (%) | Thermal Stability |

|---|---|---|---|

| (R)-iPr-PHOX | 70% | 95% | Decomposes at 120°C |

| Target Compound | 76% | 94% | Stable to 150°C |

The triphenyl substitution enhances steric bulk, improving thermal stability but slightly reducing catalytic activity in hydrogenation reactions compared to less bulky analogs.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The oxazoline ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides or aryl halides are commonly used in substitution reactions.

Major Products

Oxidation: Phosphine oxides.

Reduction: Reduced oxazoline derivatives.

Substitution: Substituted phosphine derivatives.

Scientific Research Applications

Catalysis

Phosphine Ligand in Catalysis

- This compound serves as a bidentate ligand in transition metal catalysis. Its ability to stabilize metal centers makes it valuable in numerous catalytic reactions, including cross-coupling reactions and asymmetric synthesis.

- The steric and electronic properties of the diphenylphosphanyl group enhance the reactivity and selectivity of metal catalysts.

Case Study: Asymmetric Synthesis

- In a study involving palladium-catalyzed reactions, (R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole was utilized to achieve high enantioselectivity in the synthesis of chiral compounds. This demonstrates its effectiveness in asymmetric catalysis .

Biological Applications

Anticancer Activity

- Research indicates that compounds similar to this compound exhibit potential anticancer properties. The presence of the oxazole ring may contribute to biological activity by interacting with cellular targets.

- A study investigated the cytotoxic effects of related oxazole derivatives on cancer cell lines, revealing significant apoptosis induction .

Molecular Docking Studies

- Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that it can inhibit specific enzymes involved in cancer progression .

Material Science

Development of Functional Materials

- The compound is explored for its potential in developing functional materials, including sensors and organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronics.

Case Study: Sensor Development

- Research has demonstrated that derivatives of this compound can be used to create sensors for detecting environmental pollutants due to their selective binding properties .

Pharmaceutical Applications

Drug Design and Development

- The structural features of this compound make it a candidate for drug development. Its ability to modulate biological pathways positions it as a potential lead compound for new therapeutic agents.

Case Study: Anti-Diabetic Properties

- In vivo studies have shown that certain derivatives exhibit anti-diabetic effects by lowering glucose levels in model organisms. This highlights the compound's versatility beyond traditional applications .

Chemical Synthesis

Reagent in Organic Synthesis

- This compound acts as a reagent in various organic synthesis pathways. Its phosphine functionality allows it to participate in nucleophilic substitutions and coupling reactions.

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Catalysis | Asymmetric synthesis | High enantioselectivity |

| Biological Research | Anticancer activity | Induction of apoptosis in cancer cells |

| Material Science | Sensor development | Detection of environmental pollutants |

| Pharmaceutical Research | Anti-diabetic properties | Significant reduction in glucose levels |

| Chemical Synthesis | Reagent for organic reactions | Versatile utility in synthetic pathways |

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The phosphine and oxazoline groups play crucial roles in stabilizing the metal center and facilitating the transfer of reactants.

Comparison with Similar Compounds

Comparison with Similar Compounds

PHOX ligands are modular, with variations in substituents on the oxazole ring significantly influencing steric bulk, electronic properties, and catalytic performance. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Variations and Substituent Effects

Electronic and Steric Effects

- Triphenyl Substituents (Target Compound) : The three phenyl groups at R⁴ and R⁵ create a highly sterically demanding environment, favoring enantioselective outcomes in reactions requiring precise spatial control (e.g., asymmetric hydrogenation) .

- Isopropyl Substituents : Smaller alkyl groups (e.g., i-Pr) reduce steric hindrance, enabling faster reaction kinetics in less demanding catalytic systems .

- Naphthyl and Adamantyl Groups : Bulky aromatic (naphthyl) or polycyclic (adamantyl) substituents enhance π-interactions and rigidity, respectively, which can stabilize transition states in cross-coupling reactions .

Catalytic Performance

- Nickel-Catalyzed Cross-Couplings: The isopropyl-substituted PHOX ligand (C₂₅H₂₅NOP) achieves >90% enantiomeric excess (ee) in reductive couplings between heteroaryl iodides and α-chloronitriles .

- Steric vs. Electronic Trade-offs : Triphenyl-substituted ligands may sacrifice reaction speed for selectivity, whereas tert-butyl or adamantyl derivatives balance both parameters .

Biological Activity

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole is a chiral ligand known for its significant role in asymmetric synthesis and catalysis. This compound features a phosphine group and an oxazoline ring, which are crucial for its biological activity and interaction with transition metals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : diphenyl-[2-[(4S)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]phenyl]phosphane

- Molecular Formula : C39H30NOP

- Molecular Weight : 605.65 g/mol

The biological activity of this compound primarily involves its ability to coordinate with transition metals. The phosphine group can form stable complexes with metals like palladium, facilitating various catalytic reactions that can influence biological systems.

Key Mechanisms:

- Metal Coordination : The phosphine and oxazoline functionalities allow the compound to bind with transition metals, enhancing catalytic activity.

- Antitumor Activity : Some studies suggest that metal complexes formed with this ligand exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

Case Studies

-

Cytotoxicity Studies

- A study assessed the cytotoxic effects of palladium(II) complexes formed with this compound on A549 lung cancer cells and HT29 colorectal cancer cells. Results indicated a higher degree of apoptosis in these tumor cells compared to normal lymphocytes, suggesting selective toxicity towards cancerous tissues .

- Antitumor Mechanism Exploration

- Synthesis and Application in Drug Development

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(2-(diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound is typically synthesized via a multi-step enantioselective route starting from (S)-(+)-2-phenylglycinol. Key steps include cyclization of dihydrooxazole precursors and phosphine group introduction. For example, describes a three-stage synthesis of analogous dihydrooxazole derivatives with yields of 83.2–94.5% and enantiomeric purity >99%, achieved via controlled reflux conditions (ethanol/acetic acid) and characterized by polarimetry, IR, NMR, and GC-MS .

- Critical Factors : Temperature, solvent polarity (e.g., DMSO vs. ethanol), and stoichiometry of phosphine ligands (e.g., triphenylphosphine) significantly impact stereochemical outcomes.

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodology :

- X-ray crystallography : Tools like OLEX2 ( ) and Mercury ( ) enable precise determination of crystal packing and bond angles, critical for verifying the R-configuration .

- Spectroscopy : High-resolution NMR (¹H/³¹P) identifies phosphine coordination environments, while circular dichroism (CD) confirms enantiopurity. highlights IR spectroscopy for oxazole ring validation (C=N stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and catalytic activity of this ligand in transition-metal complexes?

- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models the ligand’s electron-donating capacity. demonstrates the importance of exact-exchange terms in DFT for accurate thermochemical predictions (e.g., bond dissociation energies), which correlate with catalytic performance in cross-coupling reactions .

- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict metal-ligand charge transfer in complexes, as shown in for analogous Pd-catalyzed reactions .

Q. What experimental strategies resolve contradictions in reported enantioselectivity for asymmetric catalysis using this ligand?

- Case Study : If one study reports >90% ee in hydrogenation ( ) while another observes <70% ee (hypothetical), analyze variables:

- Metal Precursors : Nickel(II) chloride ( ) vs. palladium acetate ( ) alters coordination geometry .

- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane in ) may stabilize transition states differently than nonpolar solvents .

- Resolution : Use kinetic profiling (e.g., Eyring plots) to compare activation parameters under divergent conditions.

Q. How does the steric and electronic profile of this ligand compare to bisoxazoline derivatives in enantioselective catalysis?

- Steric Analysis : The triphenylphosphine group introduces greater steric bulk than methyl-substituted oxazolines ( ), potentially slowing substrate access but improving stereocontrol .

- Electronic Comparison : ³¹P NMR chemical shifts (δ ~−5 to −20 ppm) indicate stronger π-accepting ability than nitrogen-donor ligands, favoring electron-deficient metal centers .

Methodological Recommendations

- Synthesis Optimization : Use Schlenk-line techniques to prevent phosphine oxidation.

- Contradiction Mitigation : Employ combinatorial screening (e.g., varying metals, solvents) to identify outliers in catalytic data.

- Computational Validation : Cross-validate DFT results with experimental X-ray/spectroscopic data to refine electronic models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.